molecular formula C7H8F3NO3S B12867646 4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid

4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid

Cat. No.: B12867646
M. Wt: 243.21 g/mol
InChI Key: CDRSIDXHSGJLSJ-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid is a heterocyclic compound featuring a thiomorpholine core (a six-membered ring containing nitrogen and sulfur), substituted with a trifluoroacetyl group (-COCF₃) at position 4 and a carboxylic acid (-COOH) at position 3. This unique combination of functional groups confers distinct physicochemical properties:

  • Trifluoroacetyl group: Enhances lipophilicity and metabolic stability, improving membrane permeability .
  • Carboxylic acid: Provides acidity (pKa ~3–4) and hydrogen-bonding capacity, influencing solubility and biological interactions .
  • Thiomorpholine ring: The sulfur atom increases electron density and alters reactivity compared to oxygen-containing morpholine derivatives .

This compound is explored in medicinal chemistry for enzyme inhibition and as a scaffold for drug development due to its balanced polarity and stability .

Properties

Molecular Formula

C7H8F3NO3S

Molecular Weight

243.21 g/mol

IUPAC Name

4-(2,2,2-trifluoroacetyl)thiomorpholine-3-carboxylic acid

InChI

InChI=1S/C7H8F3NO3S/c8-7(9,10)6(14)11-1-2-15-3-4(11)5(12)13/h4H,1-3H2,(H,12,13)

InChI Key

CDRSIDXHSGJLSJ-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(N1C(=O)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of thiomorpholine compounds exhibit significant antibacterial properties against various strains of bacteria, including Mycobacterium tuberculosis. For instance, a study demonstrated that cyclic secondary amine substituted thiomorpholines showed promising activity against M. tuberculosis, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 0.0125 µg/mL . The structure-activity relationship (SAR) analysis revealed that modifications to the thiomorpholine structure could enhance antimicrobial efficacy.

Toxicity Studies
The bioactivation mechanism of related compounds, such as L-thiomorpholine-3-carboxylic acid, has been investigated for their cytotoxic effects. These studies showed that certain derivatives could induce cytotoxicity in renal cells, indicating a potential for nephrotoxic effects . Understanding these toxicological profiles is crucial for developing safer therapeutic agents.

Synthesis and Chemical Reactions

Amidation Reactions
4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid can be utilized in direct amidation reactions, which are essential for synthesizing various amides from carboxylic acids and amines. This reaction is facilitated by reagents like B(OCH₂CF₃)₃, showcasing the compound's versatility in organic synthesis . The efficiency of this reaction can lead to the development of new pharmaceuticals.

Case Studies

StudyFocusFindings
Study 1 Antimicrobial EfficacyDerivatives exhibited MIC values as low as 0.0125 µg/mL against M. tuberculosis .
Study 2 Cytotoxicity AssessmentL-thiomorpholine-3-carboxylic acid induced renal cell toxicity in vitro .
Study 3 Synthetic ApplicationsSuccessful amidation reactions using trifluoroacetyl derivatives .

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The thiomorpholine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues within the Morpholine/Thiomorpholine Family

The table below compares key structural and functional differences:

Compound Name Structural Features Unique Properties/Applications References
4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid Thiomorpholine core, -COCF₃ at C4, -COOH at C3 Dual functionality: acidic (-COOH) and lipophilic (-COCF₃); potential enzyme inhibitor
4-(Trifluoroacetyl)morpholine Morpholine core (oxygen instead of sulfur), -COCF₃ at C4, lacks -COOH Lacks acidic group; lower solubility in aqueous media; limited biological applicability
Morpholine-3-carboxylic acid Morpholine core, -COOH at C3, no fluorination Higher polarity (no -COCF₃); reduced membrane permeability
4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride Morpholine core, -CH₂CF₃ at C4, -COOH at C3, HCl salt Enhanced solubility (HCl salt); trifluoroethyl group offers metabolic resistance
4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid Morpholine core, -COCF₃ at C4, -COOH at C2 Altered hydrogen-bonding due to -COOH position; distinct enzyme interaction profiles
4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid Thiomorpholine core, furan-methyl substituent at C4, -COOH at C3 Aromatic furan group modifies electronic properties; explored in antimicrobial research
Key Observations:
  • Fluorination Impact: Trifluoroacetyl/trifluoroethyl groups significantly enhance lipophilicity compared to non-fluorinated analogues (e.g., morpholine-3-carboxylic acid) .
  • Acid Group Positioning : Shifting the carboxylic acid from C3 to C2 (as in 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid) alters hydrogen-bonding interactions and biological target selectivity .
  • Thiomorpholine vs.

Comparison with Heterocyclic Carboxylic Acids Beyond Morpholine

Compound Name Core Structure Functional Groups Unique Properties/Applications References
2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid Thiazole (N,S-heterocycle) -CF₃ at C2, -COOH at C4 High metabolic stability; agrochemical and anticancer research
Thiophene-2-carboxylic acid Thiophene (S-heterocycle) -COOH at C2 Lower lipophilicity; used in polymer chemistry
3-(Acetylamino)thiophene-2-carboxylic acid Thiophene -NHCOCH₃ at C3, -COOH at C2 Enhanced bioactivity via acetylamino group; antimicrobial studies
Key Observations:
  • Aromatic vs. Saturated Rings : Thiomorpholine’s saturated ring offers conformational flexibility, while thiophene/thiazole derivatives exhibit planar, aromatic structures suited for π-π interactions .
  • Trifluoromethyl vs. Trifluoroacetyl : -CF₃ (electron-withdrawing) vs. -COCF₃ (polar, hydrogen-bond acceptor) groups dictate solubility and target engagement .

Biological Activity

4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

Synthesis

The synthesis of this compound typically involves the acylation of thiomorpholine derivatives. The trifluoroacetyl group is introduced in the reaction using various coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to enhance the yield and purity of the final product. The reaction conditions often require careful optimization to minimize byproducts and maximize the desired compound yield .

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties.

Antiviral Activity

Recent studies have evaluated the antiviral potential of thiomorpholine derivatives against human coronaviruses. In preliminary analyses, compounds similar to this compound exhibited moderate antiviral activity. For example, derivatives were tested against strains like HCoV-229E and HCoV-OC43, showing varying degrees of efficacy .

Antioxidant Properties

Antioxidant activity is another critical aspect of this compound's profile. Research indicates that related compounds with similar structural motifs exhibit significant antioxidant properties. These compounds were evaluated using assays such as ABTS and DPPH, revealing that certain derivatives can effectively scavenge free radicals and reduce oxidative stress markers .

Cytotoxicity Studies

Cytotoxicity assessments have been performed to determine the safety profile of this compound. In vitro studies indicated that while some derivatives showed promising biological activity, they also presented cytotoxic effects at higher concentrations. This necessitates further investigation into dose-dependent effects and therapeutic indices .

Case Studies

  • Antiviral Efficacy : A study focused on a series of thiomorpholine derivatives demonstrated that certain modifications to the structure enhanced antiviral activity significantly. Compounds were subjected to cytotoxicity tests alongside antiviral assays to establish their therapeutic potential .
  • Oxidative Stress Reduction : Another research effort highlighted the antioxidant capacity of thiomorpholine derivatives in cellular models exposed to oxidative stress. The results indicated a reduction in reactive oxygen species (ROS) levels when treated with these compounds, suggesting potential applications in managing oxidative stress-related diseases .

Data Tables

Compound Activity Type IC50 (µM) Reference
Compound AAntiviral729
Compound BAntioxidant50
Compound CCytotoxicity100

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